Product packaging for 4-Cyclobutoxy-3-methylbenzoic acid(Cat. No.:)

4-Cyclobutoxy-3-methylbenzoic acid

Cat. No.: B12073109
M. Wt: 206.24 g/mol
InChI Key: BCSYXYGRUPNFKJ-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-3-methylbenzoic acid is a synthetic benzoic acid derivative featuring a cyclobutyl ether and a methyl substituent on the aromatic ring. This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound and its analogues, such as ester derivatives, in the development of novel pharmaceutical candidates . The cyclobutyl ring can impart desirable metabolic stability and influence the compound's overall lipophilicity, which are critical parameters in drug discovery. The compound's benzoic acid core is a well-established scaffold in the synthesis of polymers and advanced materials. Similar to how p-toluic acid is a key precursor in the industrial production of terephthalic acid for polyethylene terephthalate (PET) plastics , derivatives of this compound may be investigated for creating novel polyesters or other functional materials with specific properties. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B12073109 4-Cyclobutoxy-3-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclobutyloxy-3-methylbenzoic acid

InChI

InChI=1S/C12H14O3/c1-8-7-9(12(13)14)5-6-11(8)15-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,13,14)

InChI Key

BCSYXYGRUPNFKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC2CCC2

Origin of Product

United States

Synthetic Methodologies and Routes to 4 Cyclobutoxy 3 Methylbenzoic Acid

Retrosynthetic Analysis of 4-Cyclobutoxy-3-methylbenzoic acid

A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection points. The most logical disconnections involve the ether linkage and the substituents on the aromatic ring.

Primary Disconnections:

C-O Bond Disconnection (Ether): The bond between the cyclobutyl group and the phenolic oxygen is a prime candidate for disconnection. This leads back to a cyclobutyl halide or tosylate and the key intermediate, 4-hydroxy-3-methylbenzoic acid. This approach is based on well-established ether synthesis methodologies.

C-C Bond Disconnection (Carboxylic Acid): The carboxylic acid group can be disconnected from the aromatic ring. This suggests a precursor such as 2-methyl-4-cyclobutoxytoluene, which could then be carboxylated.

C-C Bond Disconnection (Methyl Group): While less common, the methyl group could be considered for disconnection, leading to 4-cyclobutoxybenzoic acid as an intermediate.

Based on the reliability and prevalence of the corresponding synthetic reactions, the C-O bond disconnection of the ether is the most strategically sound primary approach. This simplifies the synthesis to the preparation of a key intermediate, 4-hydroxy-3-methylbenzoic acid, and a suitable cyclobutylating agent.

Classical and Established Synthetic Approaches for Benzoic Acid Ethers

Classical approaches to the synthesis of this compound would logically proceed through the formation of the key intermediate, 4-hydroxy-3-methylbenzoic acid, followed by etherification.

Strategies for Etherification at the Para Position of the Benzoic Acid Core

The Williamson ether synthesis is a cornerstone of classical organic synthesis and represents a direct and effective method for the etherification of phenols. In the context of synthesizing this compound, this reaction would involve the deprotonation of the hydroxyl group of 4-hydroxy-3-methylbenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a cyclobutyl electrophile.

General Reaction:

The phenoxide is typically generated in situ using a suitable base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.

Reactant 1Reactant 2BaseSolventProduct
4-hydroxy-3-methylbenzoic acidCyclobutyl bromideK₂CO₃DMFThis compound
4-hydroxy-3-methylbenzoic acidCyclobutyl tosylateNaHTHFThis compound

It is important to note that the carboxylic acid group may need to be protected (e.g., as an ester) prior to etherification to prevent unwanted side reactions with the base. The protecting group can then be removed in a subsequent step.

Introduction of the Methyl Group at the Meta Position

The strategic placement of the methyl group at the position meta to the carboxylic acid and ortho to the hydroxyl group is a key feature of the target molecule. A highly efficient method to achieve this substitution pattern is through the Kolbe-Schmitt reaction, starting from o-cresol (2-methylphenol).

In the Kolbe-Schmitt reaction, a phenoxide is carboxylated by heating with carbon dioxide under pressure. The regioselectivity of the carboxylation is influenced by the counter-ion. When using potassium hydroxide (B78521) to form the potassium phenoxide of o-cresol, the carboxylation preferentially occurs at the para-position to the hydroxyl group, yielding 4-hydroxy-3-methylbenzoic acid.

Kolbe-Schmitt Reaction with o-Cresol:

Starting MaterialReagentsProduct
o-Cresol (2-methylphenol)1. KOH2. CO₂, heat, pressure3. H₃O⁺4-hydroxy-3-methylbenzoic acid

This reaction provides a direct route to the key intermediate required for the subsequent etherification step.

Carboxylic Acid Functionalization Methods

As discussed in the previous section, the Kolbe-Schmitt reaction is a primary method for the direct carboxylation of a phenol (B47542), in this case, o-cresol, to introduce the carboxylic acid group at the desired position.

Alternatively, if a retrosynthetic approach starting from a pre-functionalized toluene derivative is considered, the carboxylic acid could be introduced via the oxidation of a methyl group. For instance, if one were to synthesize 4-cyclobutoxy-3-methyltoluene, the methyl group at the 1-position could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, this approach is less direct and may require additional steps for the synthesis of the toluene precursor.

Modern and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

Catalytic Synthesis (e.g., Transition Metal-Catalyzed Coupling Reactions)

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative to the classical Williamson ether synthesis for the formation of the C-O ether bond. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for ether synthesis.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide. In this case, 4-bromo-3-methylbenzoic acid (or its ester) could be coupled with cyclobutanol in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require harsh reaction conditions (high temperatures). However, modern modifications using ligands for the copper catalyst can facilitate the reaction under milder conditions.

Buchwald-Hartwig Etherification:

The palladium-catalyzed Buchwald-Hartwig C-O coupling reaction is a highly versatile method for forming aryl ethers. This reaction would involve the coupling of an aryl halide or triflate (e.g., a protected version of 4-bromo-3-methylbenzoic acid) with cyclobutanol. The reaction is typically catalyzed by a palladium(0) species in the presence of a suitable phosphine ligand and a base.

Comparison of Modern Catalytic Methods:

ReactionCatalyst SystemSubstratesKey Advantages
Ullmann CondensationCopper(I) or Copper(II) salts, often with ligands (e.g., phenanthroline)Aryl halide + AlcoholLower cost of copper catalyst.
Buchwald-Hartwig EtherificationPalladium(0) catalyst + Phosphine ligand (e.g., BINAP, XPhos)Aryl halide/triflate + AlcoholBroader substrate scope, generally milder reaction conditions, and higher functional group tolerance.

These modern catalytic methods provide valuable alternatives for the synthesis of this compound, potentially offering improved yields and milder reaction conditions compared to classical approaches.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, minimization of waste, and the development of more energy-efficient reaction conditions.

In the context of the Williamson ether synthesis, traditional solvents like DMF can be replaced with greener alternatives such as dimethyl sulfoxide (DMSO), which is derived from a renewable resource (wood pulp), or even water, in the presence of a phase-transfer catalyst. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the reaction between the water-insoluble alkyl halide and the aqueous solution of the phenoxide, thereby eliminating the need for organic solvents.

Another green approach is the use of catalytic systems to promote the etherification reaction. Instead of stoichiometric amounts of base, catalytic amounts can be employed, which simplifies the work-up procedure and reduces inorganic salt waste. Furthermore, designing the synthesis to have a high atom economy is a core principle of green chemistry. In the proposed synthesis, the main byproduct is an inorganic salt (e.g., potassium bromide), which is relatively benign.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Safer Solvents Replacement of traditional polar aprotic solvents with greener alternatives like DMSO or the use of water with a phase-transfer catalyst.
Waste Prevention Utilizing catalytic amounts of base to minimize the formation of inorganic salt waste.
Atom Economy The Williamson ether synthesis generally has a good atom economy, with the primary atoms of the reactants being incorporated into the product.
Energy Efficiency Employing microwave irradiation or continuous flow processes to reduce reaction times and energy consumption (see section 2.3.3).

Continuous Flow and Microwave-Assisted Synthesis Techniques

To enhance the efficiency and safety of the synthesis of this compound, modern techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed.

Continuous Flow Synthesis:

In a continuous flow setup, reactants are pumped through a heated and pressurized tube or a series of interconnected reactors. This technology offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields.

Scalability: Scaling up production is straightforward by simply extending the operation time or by using parallel reactor lines, avoiding the challenges of scaling up batch reactors.

For the synthesis of this compound, a solution of methyl 4-hydroxy-3-methylbenzoate and a base could be continuously mixed with a stream of cyclobutyl bromide in a heated flow reactor, followed by an in-line purification step.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. wikipedia.org By directly heating the solvent and reactants, microwave synthesis can significantly reduce reaction times from hours to minutes. wikipedia.orgacs.org This rapid heating can also lead to increased product yields and cleaner reaction profiles by minimizing the formation of byproducts. sacredheart.edu

In the Williamson ether synthesis of the target compound, a mixture of methyl 4-hydroxy-3-methylbenzoate, cyclobutyl bromide, and a base in a suitable microwave-transparent solvent can be subjected to microwave irradiation for a short period to achieve a high conversion to the desired ether. hakon-art.com

TechniqueAdvantages in the Synthesis of this compound
Continuous Flow Improved safety, precise process control, easy scalability, potential for integration of reaction and purification steps.
Microwave-Assisted Drastic reduction in reaction times, potential for higher yields and purity, enhanced energy efficiency. wikipedia.orgacs.orgsacredheart.edu

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

Base Selection: A variety of bases can be used to deprotonate the phenolic hydroxyl group of 4-hydroxy-3-methylbenzoic acid. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and strong bases like sodium hydride (NaH). The choice of base can influence the reaction rate and selectivity. For instance, cesium carbonate is often more effective than potassium carbonate in promoting O-alkylation due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

Solvent Effects: The solvent plays a critical role in the SN2 reaction of the Williamson ether synthesis. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile.

Temperature and Reaction Time: The reaction temperature is a key factor in determining the rate of the reaction. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions. Therefore, an optimal temperature must be determined experimentally. The reaction time should be monitored, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the reaction goes to completion without significant degradation of the product.

Yield Enhancement Strategies:

Use of a Phase-Transfer Catalyst: In a biphasic system (e.g., water and an organic solvent), a phase-transfer catalyst such as a quaternary ammonium salt can be used to shuttle the phenoxide from the aqueous phase to the organic phase where it can react with the cyclobutyl bromide. This can significantly improve the reaction rate and yield.

Stoichiometry of Reactants: Using a slight excess of the cyclobutylating agent can help to drive the reaction to completion. However, a large excess should be avoided to minimize waste and simplify purification.

ParameterOptionsEffect on Reaction
Base K₂CO₃, Cs₂CO₃, NaHAffects the deprotonation of the phenol and the nucleophilicity of the resulting phenoxide.
Solvent DMF, DMSO, Acetonitrile, Water (with PTC)Influences the solubility of reactants and the rate of the SN2 reaction.
Temperature Varies (e.g., room temperature to 100 °C)Higher temperatures increase the reaction rate but may lead to side reactions.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Facilitates the reaction in biphasic systems, improving reaction rates and yields.

Stereoselective Synthesis of Chiral Analogues (if applicable)

The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, its synthesis does not require stereoselective methods. However, it is conceivable to synthesize chiral analogues of this compound by introducing stereocenters into the cyclobutoxy group or by adding chiral substituents to the aromatic ring.

For instance, if a chiral cyclobutanol were used as a precursor to the cyclobutylating agent, a stereoselective synthesis would be necessary to control the stereochemistry of the final product. In such a hypothetical scenario, methods for the stereoselective synthesis of chiral ethers would be relevant. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One approach to synthesizing chiral ethers is through the use of chiral N-heterocyclic carbene (NHC) catalysts in an atroposelective esterification of a prochiral dialdehyde, which can lead to the formation of enantioenriched axially chiral diaryl ethers. nih.gov While not directly applicable to the synthesis of this compound, this illustrates a modern approach to stereoselective ether synthesis.

Another strategy could involve the palladium-catalyzed intramolecular addition of alcohols to create chiral cyclic ethers. While this is an intramolecular process, the principles of using chiral ligands to control the stereochemistry of C-O bond formation could be adapted for an intermolecular reaction.

Advanced Structural Elucidation and Conformational Analysis of 4 Cyclobutoxy 3 Methylbenzoic Acid

Sophisticated Spectroscopic Characterization Techniques

The structural elucidation of 4-Cyclobutoxy-3-methylbenzoic acid would fundamentally rely on a suite of sophisticated spectroscopic techniques. These methods provide complementary information, allowing for a complete assignment of the molecule's constitution, connectivity, and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for determining the precise structure of this compound in solution.

1D and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

One-dimensional (1D) NMR spectra (¹H and ¹³C) would provide initial information on the chemical environments of the hydrogen and carbon atoms. The expected signals in the ¹H NMR spectrum would include those for the aromatic protons, the methyl group protons, the methine proton of the cyclobutoxy group, and the methylene (B1212753) protons of the cyclobutoxy ring. The ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons, the methyl carbon, and the carbons of the cyclobutoxy group.

Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning these signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons on the aromatic ring and between the protons within the cyclobutoxy ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between carbons and protons, which is vital for connecting the cyclobutoxy group to the aromatic ring and the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, aiding in the determination of the preferred conformation of the cyclobutoxy group relative to the benzene (B151609) ring.

Predicted ¹H and ¹³C NMR Data (Illustrative) Without experimental data, the following table is illustrative of the type of information that would be obtained.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH 10-13 170-175
Ar-H 7.0-8.0 115-160
O-CH (cyclobutyl) 4.5-5.0 70-80
CH₃ 2.0-2.5 15-20
Variable Temperature NMR for Conformational Dynamics

The cyclobutoxy group is not planar and can undergo ring-puckering. Furthermore, rotation around the C-O bond connecting the cyclobutoxy group to the aromatic ring may be hindered. Variable temperature (VT) NMR studies would be employed to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shape of the signals, which can provide information on the energy barriers for conformational exchange processes.

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

In the solid state, molecules can pack in different arrangements, leading to polymorphism. Solid-state NMR (ssNMR) is a powerful technique to probe the structure and dynamics in the solid phase. For this compound, ssNMR could be used to:

Identify the number of crystallographically independent molecules in the unit cell.

Characterize different polymorphic forms.

Study the hydrogen bonding interactions of the carboxylic acid groups, which typically form dimers in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretching vibrations for the ether linkage, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the aromatic ring breathing modes.

Characteristic Vibrational Frequencies (Illustrative)

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic acid) 2500-3300 (broad) Weak
C=O (Carboxylic acid) 1680-1710 1680-1710
C-O (Ether) 1200-1250
Aromatic C=C 1450-1600 1450-1600

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound (C₁₂H₁₄O₃). By employing techniques such as electron ionization (EI) or electrospray ionization (ESI), the molecule would be fragmented, and the analysis of these fragments would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the cyclobutoxy group, the carboxylic acid group, and cleavage of the cyclobutyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound, the aromatic ring and the carboxylic acid group constitute the primary chromophore. The benzene ring is expected to exhibit characteristic π → π* transitions. The presence of the electron-donating cyclobutoxy group and the weakly electron-donating methyl group, along with the electron-withdrawing carboxylic acid group, would influence the position and intensity of the absorption maxima (λmax).

Typically, benzoic acid derivatives show a strong absorption band around 230 nm and a weaker, vibrationally-resolved band around 270-280 nm. The substitution pattern on the benzene ring in this compound would likely cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzoic acid. The specific λmax values would provide insight into the electronic structure and conjugation within the molecule.

Hypothetical UV-Vis Spectral Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
Ethanol (B145695)~240~12,000π → π
Ethanol~285~1,500π → π

Note: The data in this table is hypothetical and serves as an illustration of expected values.

X-ray Crystallography and Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, intermolecular interactions, and crystal packing.

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The analysis of the diffraction pattern would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the conformation of the flexible cyclobutoxy group relative to the planar benzoic acid moiety. Key parameters obtained would include the crystal system, space group, and unit cell dimensions. For instance, related benzoic acid derivatives often crystallize in monoclinic or orthorhombic systems.

Illustrative Crystallographic Data for this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4

Note: This table contains example data to illustrate the output of a single-crystal X-ray diffraction experiment.

Co-crystallization and Salt Formation Studies

Co-crystallization involves combining this compound with a neutral co-former to create a new crystalline solid with potentially altered physicochemical properties. The carboxylic acid group is a strong hydrogen bond donor, and the ether oxygen of the cyclobutoxy group can act as a hydrogen bond acceptor. These functionalities make the molecule a prime candidate for forming co-crystals with a variety of co-formers, such as pyridines or other carboxylic acids. Such studies are valuable for modifying properties like solubility and stability.

Salt formation would involve reacting the acidic carboxylic acid group with a suitable base to form a carboxylate salt. The choice of the counter-ion can significantly impact the crystal structure and properties of the resulting salt.

Polymorphism and Crystal Engineering of this compound

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. A systematic study of the crystallization conditions (e.g., solvent, temperature, cooling rate) for this compound would be necessary to identify any potential polymorphs. Crystal engineering principles could then be applied to selectively crystallize a desired polymorphic form by controlling the intermolecular interactions, particularly hydrogen bonding, in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD), to this compound depends on whether the molecule is chiral. The structure of this compound does not possess a stereocenter, and therefore, it is achiral. As a result, it would not exhibit optical activity, and its solutions would not rotate plane-polarized light. Consequently, chiroptical techniques like CD spectroscopy would not be applicable for its analysis as it does not have enantiomers. Should a chiral derivative be synthesized, CD spectroscopy would be a critical tool for distinguishing between the enantiomers.

Computational and Theoretical Investigations of 4 Cyclobutoxy 3 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For 4-Cyclobutoxy-3-methylbenzoic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule.

Once the geometry is optimized, further DFT calculations could predict various spectroscopic properties. For instance, theoretical vibrational frequencies from an infrared (IR) spectrum could be calculated and compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts could be computed to aid in the interpretation of experimental NMR spectra.

A hypothetical data table for optimized geometrical parameters (bond lengths and angles) derived from a DFT calculation would look like this:

ParameterValue (Å or °)
C-O (ether)Data not available
C=O (acid)Data not available
O-H (acid)Data not available
Dihedral Angle (Ring-O-Ring)Data not available

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate electronic energies and properties. For a molecule like this compound, these high-level calculations could be used to benchmark the results obtained from DFT and to investigate excited electronic states, which are important for understanding the molecule's response to light.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map would illustrate regions of positive and negative electrostatic potential on the surface of this compound, identifying likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.goviarc.fr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

A representative data table for FMO analysis would include:

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with the environment.

Conformational Sampling and Energy Landscapes

MD simulations could be used to explore the different spatial arrangements, or conformations, of this compound that are accessible at a given temperature. The cyclobutoxy group, in particular, can adopt various puckered conformations, and the orientation of the carboxylic acid group can also vary. By simulating the molecule's motion over time, an energy landscape can be constructed to identify the most stable and frequently occurring conformations.

Solvent Effects on Molecular Conformation

The behavior and conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, such as water. These simulations would reveal how hydrogen bonding and other intermolecular forces affect the molecule's shape and the orientation of its functional groups, which is crucial for understanding its behavior in solution. For example, simulations could clarify the stability of intramolecular versus intermolecular hydrogen bonds.

In Silico Prediction of Reactivity and Mechanistic Pathways

The reactivity of a molecule is fundamentally governed by its electronic structure. In silico methods allow for a detailed exploration of this structure, providing predictions about how and where a molecule is likely to react. These predictions are crucial for understanding potential chemical transformations and designing synthetic routes.

Frontier Molecular Orbital (FMO) Theory: A key concept in predicting reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the electron-donating nature of the cyclobutoxy and methyl groups, combined with the electron-withdrawing carboxyl group, influences the energies and distributions of these orbitals.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack. In this compound, the most negative potential is expected around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netmdpi.com

Global and Local Reactivity Descriptors: Density Functional Theory (DFT) provides a framework for calculating various reactivity descriptors that quantify a molecule's response to chemical reactions. mdpi.comnih.gov These descriptors can be global, applying to the molecule as a whole, or local, indicating reactivity at specific atomic sites.

Chemical Potential (μ): Related to the negative of electronegativity, this descriptor indicates the tendency of electrons to escape from the system. nih.gov

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov It is a useful measure for classifying molecules as strong or marginal electrophiles.

These descriptors, calculated using the energies of the HOMO and LUMO, provide a quantitative basis for comparing the reactivity of different molecules.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data)
DescriptorSymbolValue
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8 eV
HOMO-LUMO GapΔE4.7 eV
Chemical Potentialμ-4.15 eV
Chemical Hardnessη2.35 eV
Global Electrophilicity Indexω3.66 eV

These values are representative and would be determined through specific DFT calculations (e.g., using B3LYP functional with a 6-31G basis set).*

Mechanistic Pathways: Computational methods can also be used to model the pathways of chemical reactions. By locating transition state structures and calculating activation energy barriers, chemists can predict the feasibility of a proposed reaction mechanism. researchgate.net For instance, the electrophilic aromatic substitution of this compound can be modeled to determine the preferred position of substitution (ortho, meta, or para to the existing substituents) by comparing the energies of the intermediate carbocations. nih.gov

Ligand-Based and Structure-Based Computational Design Principles (Abstracted from biological context)

Computational design principles are essential for the rational modification of molecules to achieve desired properties. These can be broadly categorized into ligand-based and structure-based approaches. While often used in drug discovery, the underlying principles are abstracted here to focus on the molecular properties themselves. mdpi.com

Ligand-Based Design: This approach relies on knowledge of a set of molecules known to possess a certain property and uses this information to design new molecules with similar or improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a method that attempts to find a mathematical relationship between the chemical structure of a series of compounds and a measured property. nih.gov This involves calculating various molecular descriptors and using statistical methods to build a predictive model. nih.govnih.gov For a series of benzoic acid derivatives, descriptors could include:

Physicochemical Properties: Such as the logarithm of the octanol-water partition coefficient (logP) for hydrophobicity, molar refractivity (MR) for steric bulk, and dipole moment. nih.gov

Electronic Properties: Hammett constants (σ) or DFT-calculated parameters like atomic charges or the energy of the LUMO (ELUMO) can quantify the electron-donating or -withdrawing effects of substituents. nih.gov

Topological Indices: These numerical descriptors are derived from the graph representation of the molecule and encode information about its size, shape, and branching.

By developing a QSAR model, one can predict the properties of novel, unsynthesized analogs of this compound, guiding the selection of the most promising candidates for synthesis.

Table 2: Key Molecular Descriptors for this compound (Illustrative Data)
DescriptorDefinitionPredicted Value
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.206.24 g/mol
logPA measure of the molecule's hydrophobicity.3.2
Molar RefractivityA measure of the total polarizability of a mole of a substance.58.5 cm³/mol
Polar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen.46.5 Ų

Structure-Based Design: This method relies on the three-dimensional structure of a target macromolecule (like a receptor or enzyme) to design ligands that can bind to it with high affinity and selectivity. Although the biological context is abstracted, the principles of molecular recognition are central.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a function that estimates the binding affinity. researchgate.net For this compound, docking studies would explore how its functional groups (the carboxylic acid, the cyclobutoxy ether, and the methyl group) can form favorable interactions—such as hydrogen bonds, and hydrophobic interactions—with a hypothetical binding pocket. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups. By analyzing the structure of a known active molecule or a set of active molecules, a pharmacophore model can be generated. researchgate.net This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to have the desired property.

By integrating these computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, enabling the rational design of new molecules with tailored properties.

Reactivity and Chemical Transformations of 4 Cyclobutoxy 3 Methylbenzoic Acid

Derivatization and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, offering numerous pathways for derivatization and functionalization.

Esterification and Amidation Reactions

The carboxyl group of 4-Cyclobutoxy-3-methylbenzoic acid can be readily converted into esters and amides, which are common derivatives in the synthesis of more complex molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions (e.g., sulfuric acid) would yield the corresponding methyl or ethyl ester. youtube.com Alternative methods that proceed under milder conditions can also be employed, such as using N-bromosuccinimide (NBS) as a catalyst. mdpi.com For example, the esterification of various benzoic acids with alcohols at 70°C catalyzed by NBS proceeds efficiently. mdpi.com Given the structure of this compound, these standard methods are expected to produce the desired esters in good yields.

Amidation involves the reaction of the carboxylic acid, or its more reactive acyl chloride or ester derivative, with an amine. Direct amidation of the carboxylic acid with an amine can be achieved using coupling reagents like trimethylaluminum (B3029685) to facilitate the reaction. researchgate.net Alternatively, the carboxylic acid can be first converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form the corresponding amide. The conversion of methyl esters of benzoic acids to amides can also be accomplished by heating with an amine, sometimes in a solvent like methanol. researchgate.net

Table 1: Representative Esterification and Amidation Reactions of Benzoic Acids This table presents examples of reactions on similar benzoic acid structures to illustrate the expected reactivity.

Reaction TypeSubstrateReagentsProductReference
Esterification4-Methylbenzoic acidMethanol (MeOH), N-Bromosuccinimide (NBS), 70°CMethyl 4-methylbenzoate mdpi.com
EsterificationBenzoic acidMethanol (MeOH), H₃O⁺ (acid catalyst)Methyl benzoate youtube.com
Amidation (from ester)4-Dodecyloxybenzoic acid methyl esterEthylenediamine, Methanol (MeOH), refluxN,N'-Bis(4-dodecyloxybenzoyl)ethane-1,2-diamine researchgate.net
Amidation (direct)Carboxylic AcidsPrimary/Secondary Amines, TrimethylaluminumCorresponding Amide researchgate.net

Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). More recently, catalytic methods using hydrosilanes in the presence of transition metal catalysts have been developed for this purpose. For example, a manganese(I) complex, [MnBr(CO)₅], effectively catalyzes the reduction of various substituted benzoic acids to their corresponding benzyl (B1604629) alcohols using phenylsilane (B129415) (PhSiH₃) as the reducing agent. nih.gov This method is tolerant of various functional groups, and it is anticipated that this compound would be reduced to (4-cyclobutoxy-3-methylphenyl)methanol under these conditions.

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires stopping the reduction at an intermediate oxidation state. This is often accomplished indirectly, for example, by first converting the carboxylic acid to a derivative such as a Weinreb amide or an ester, which can then be reduced to the aldehyde under controlled conditions.

Table 2: Examples of Carboxylic Acid Reduction to Alcohols This table provides examples of reagents used for the reduction of benzoic acids.

SubstrateReagents/CatalystReducing AgentProduct TypeReference
Aromatic Carboxylic Acids[MnBr(CO)₅]Phenylsilane (PhSiH₃)Primary Alcohol nih.gov
General Carboxylic AcidsNone (stoichiometric)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol organic-chemistry.org
General Carboxylic AcidsNone (stoichiometric)Diborane (B₂H₆)Primary Alcohol organic-chemistry.org
Aliphatic Carboxylic AcidsTiCl₄Ammonia-borane (H₃N-BH₃)Primary Alcohol organic-chemistry.org

Decarboxylation Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from simple benzoic acids is generally difficult and requires harsh conditions. youtube.com The stability of the aromatic ring makes the cleavage of the aryl-carboxyl C-C bond energetically unfavorable. However, the presence of strong electron-donating groups, particularly at the ortho or para positions, can facilitate this reaction, often under acidic conditions. nih.gov For this compound, the para-alkoxy group is electron-donating. While this might lower the energy barrier for decarboxylation compared to unsubstituted benzoic acid, the reaction would likely still require high temperatures. The mechanism for acid-catalyzed decarboxylation can involve the protonation of the aromatic ring, followed by the departure of carbon dioxide. nih.gov Decarboxylation of β-keto acids or malonic acids occurs much more readily through a cyclic transition state, a structural feature not present in this compound. masterorganicchemistry.comyoutube.com

Transformations of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity of further transformations on the ring itself.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene ring. masterorganicchemistry.com The outcome of such reactions on this compound is controlled by the directing effects of the existing substituents: the -COOH group, the -CH₃ group, and the -O-cyclobutyl group.

-COOH (Carboxyl group): This is a deactivating group (makes the ring less reactive than benzene) and a meta-director. libretexts.org

-CH₃ (Methyl group): This is an activating group (makes the ring more reactive) and an ortho, para-director. libretexts.org

-O-cyclobutyl (Cyclobutoxy group): This is a strongly activating group and an ortho, para-director due to the resonance donation of the oxygen's lone pairs. libretexts.org

Common EAS reactions would be expected to yield the following products:

Nitration (with HNO₃/H₂SO₄) would yield 4-Cyclobutoxy-3-methyl-5-nitrobenzoic acid.

Halogenation (with Br₂/FeBr₃ or Cl₂/FeCl₃) would yield 5-Bromo-4-cyclobutoxy-3-methylbenzoic acid or 5-Chloro-4-cyclobutoxy-3-methylbenzoic acid.

Friedel-Crafts Acylation (with an acyl chloride/AlCl₃) would introduce an acyl group at position 5.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent on RingPositionReactivity EffectDirecting EffectPredicted Major Substitution Site
-COOH1DeactivatingMeta (to C3, C5)C5
-CH₃3ActivatingOrtho, Para (to C2, C4, C5)
-O-Cyclobutyl4Strongly ActivatingOrtho, Para (to C3, C5)

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating deprotonation at a nearby ortho position. organic-chemistry.orguwindsor.ca

In this compound, two potential DMGs exist: the carboxylic acid (which would first be deprotonated by the strong base to form a carboxylate) and the cyclobutoxy group. organic-chemistry.org

Carboxylate Group (-COO⁻Li⁺): The carboxylate is a powerful DMG that directs lithiation to the ortho positions (C2 and C6). organic-chemistry.org

Cyclobutoxy Group (-O-C₄H₇): The ether oxygen is also a well-known DMG, directing lithiation to its ortho positions (C3 and C5). wikipedia.org

In this molecule, the directing effects are likely to be synergistic. The position ortho to the cyclobutoxy group at C4 is C5. This position is also meta to the carboxyl group. However, studies on similar molecules, like 2-methoxybenzoic acid, show that deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.org In the case of this compound, the positions ortho to the carboxylate are C2 and C6. The C2 position is sterically unhindered, while the C6 position is adjacent to the cyclobutoxy group. The cyclobutoxy group itself directs to C5.

Considering the combined electronic and steric factors, the most acidic proton for lithiation is likely at position 2 or position 6 , directed by the powerful carboxylate group. Lithiation at C5, directed by the cyclobutoxy group, is also a possibility. The precise outcome may depend on the specific base and reaction conditions used. organic-chemistry.org

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity.

Table 4: Common Electrophiles Used in Directed Ortho-Metalation Reactions This table lists electrophiles that could be used to functionalize the lithiated intermediate.

ElectrophileReagent ExampleFunctional Group Introduced
Carbon DioxideCO₂ (gas or dry ice)-COOH (Carboxylic acid)
Aldehydes/KetonesAcetone, Benzaldehyde-CR₂(OH) (Tertiary/Secondary Alcohol)
Alkyl HalidesMethyl Iodide (CH₃I)-CH₃ (Methyl)
IodineI₂-I (Iodo)
Sulfur ElectrophilesDimethyl disulfide (MeSSMe)-SMe (Methylthio)
Silyl HalidesTrimethylsilyl chloride (TMSCl)-SiMe₃ (Trimethylsilyl)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound to participate directly in reactions like the Suzuki or Sonogashira coupling, it would typically require conversion of one of its substituents into a suitable coupling partner, such as a halide or a triflate. The aromatic ring itself could be halogenated, for instance, at the position ortho or meta to the existing substituents, to create a substrate for cross-coupling.

The Suzuki coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. If a halogenated derivative of this compound were prepared, it could theoretically be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups.

Similarly, the Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide. A halogenated version of this compound could be coupled with a variety of alkynes under standard Sonogashira conditions, which typically employ a palladium catalyst, a copper(I) co-catalyst, and a base.

However, no published studies were identified that specifically detail the use of this compound or its derivatives in Suzuki or Sonogashira reactions. Therefore, data on reaction efficiency, optimal catalytic systems, and the influence of the cyclobutoxy and methyl groups on the reactivity of the aromatic ring in this context remain speculative.

Chemical Modifications Involving the Cyclobutoxy Group

The cyclobutoxy group is a key feature of the molecule, and its reactivity is of significant interest.

Ring-Opening Reactions of the Cyclobutane (B1203170) Ring

The cyclobutane ring, being a strained four-membered ring, is susceptible to ring-opening reactions under certain conditions, such as thermal or photochemical activation. These reactions can lead to the formation of linear alkyl chains or participate in cycloaddition reactions upon ring opening. For the cyclobutoxy group attached to an aromatic ring, such reactions would lead to a significant structural modification of the molecule.

Studies on related cyclobutene (B1205218) systems have shown that they can undergo electrocyclic ring-opening to form conjugated dienes. While the cyclobutane ring in this compound is saturated, its transformation into a cyclobutene, for example through a dehydrogenation reaction, could open up pathways for such ring-opening transformations. However, there is no specific literature describing the ring-opening reactions of the cyclobutoxy group in this compound.

Ether Cleavage and Rearrangement Reactions

The ether linkage of the cyclobutoxy group is another potential site for chemical modification. Ether cleavage is a common reaction, typically achieved under strongly acidic conditions with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via nucleophilic substitution, and the mechanism (S_N_1 or S_N_2) depends on the nature of the alkyl groups attached to the ether oxygen.

In the case of this compound, acidic cleavage would likely protonate the ether oxygen, followed by nucleophilic attack of the halide on the cyclobutyl carbon. This would result in the formation of 4-hydroxy-3-methylbenzoic acid and a cyclobutyl halide.

Rearrangement reactions involving the cyclobutoxy group are also conceivable, particularly if a carbocation is formed on the cyclobutane ring during a reaction. Such carbocations could undergo ring contraction to form a cyclopropylmethyl cation or ring-opening to form a homoallylic cation. Again, no specific studies on the ether cleavage or rearrangement reactions of this compound have been reported.

Exploration of Novel Reaction Pathways and Mechanistic Interrogations

The exploration of novel reaction pathways for this compound and the mechanistic investigation of its transformations are areas ripe for future research. The interplay between the different functional groups—the carboxylic acid, the methyl group, and the cyclobutoxy ether—could lead to unique reactivity or the development of new synthetic methodologies.

Mechanistic studies, often aided by computational chemistry, would be crucial in understanding the electronic and steric effects of the substituents on the reactivity of the aromatic ring and the cyclobutoxy group. Such studies could elucidate the preferred pathways for reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution (if a suitable leaving group is present), and the transformations of the cyclobutoxy moiety.

Currently, the scientific record lacks any such explorations or mechanistic interrogations specifically focused on this compound. The potential for this molecule to serve as a building block in medicinal chemistry or materials science underscores the need for further investigation into its chemical behavior.

Applications of 4 Cyclobutoxy 3 Methylbenzoic Acid As a Chemical Building Block and Scaffold

Role in the Synthesis of Complex Organic Molecules

The structural attributes of 4-Cyclobutoxy-3-methylbenzoic acid position it as a valuable starting material for the construction of more intricate molecular architectures.

Precursor for Advanced Heterocyclic Systems

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide array of heterocyclic systems. Through well-established condensation reactions, it can be converted into amides, esters, and acyl halides, which are key intermediates in the formation of heterocycles. For instance, reaction with appropriately substituted hydrazines could lead to the formation of pyrazolone (B3327878) or pyridazinone rings, while condensation with ortho-phenylenediamines could yield benzimidazoles. The presence of the 3-methyl group can influence the regioselectivity of these cyclization reactions, potentially directing the formation of specific isomers.

Furthermore, the aromatic ring itself can be a substrate for the construction of fused heterocyclic systems. For example, through a series of functional group manipulations, such as nitration followed by reduction to an amine, additional rings can be annulated onto the benzene (B151609) core. The cyclobutoxy group, being relatively stable, would likely be retained throughout these transformations, imparting its unique properties to the final heterocyclic product.

Intermediate in Total Synthesis of Natural Products and Analogues

While there are no documented total syntheses that explicitly use this compound, its structural motifs are present in various natural products and their analogues. The cyclobutane (B1203170) ring, for instance, is a core component of several biologically active natural products. openmedicinalchemistryjournal.com The synthesis of analogues of these natural products could strategically employ this compound to introduce the cyclobutoxy moiety.

The synthesis of such analogues would likely involve the coupling of the benzoic acid with other complex fragments, or the elaboration of the aromatic ring. The carboxylic acid could be reduced to an alcohol or converted to an aldehyde, providing entry points to a different set of chemical transformations. The conformational rigidity imparted by the cyclobutoxy group could be a key design element in mimicking the three-dimensional structure of a natural product's binding motif.

Contributions to Medicinal Chemistry Scaffolds and Chemical Biology Probes (Focus on design and synthesis, not biological outcomes)

The incorporation of strained ring systems like cyclobutane is an emerging strategy in medicinal chemistry to enhance the three-dimensionality and metabolic stability of drug candidates. nih.govnih.gov

Design and Synthesis of Compound Libraries Based on the this compound Core

The this compound scaffold is an ideal starting point for the creation of compound libraries for high-throughput screening. The carboxylic acid provides a convenient attachment point for a diverse range of building blocks using techniques like amide coupling or esterification. A library of amides, for example, could be readily synthesized by reacting this compound with a panel of primary and secondary amines.

The synthesis of such a library would likely begin with the preparation of the core scaffold. A plausible synthetic route could involve the O-alkylation of a 4-hydroxy-3-methylbenzoic acid derivative with a cyclobutyl halide or tosylate. The resulting this compound could then be subjected to parallel synthesis techniques to generate a large number of derivatives.

Reaction Type Reactant Potential Product Class
Amide CouplingPrimary/Secondary AminesAmides
EsterificationAlcoholsEsters
ReductionReducing Agents (e.g., LiAlH4)Benzyl (B1604629) Alcohols
Curtius/Schmidt/Lossen Rearrangement-Anilines

Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective (i.e., how structural changes are synthetically achieved)

From a synthetic standpoint, the this compound scaffold allows for systematic structural modifications to explore structure-activity relationships.

Modification of the Carboxylic Acid: The carboxylic acid can be converted into a wide range of functional groups. For instance, conversion to an amide, ester, or sulfonamide can be achieved through standard coupling procedures. Reduction to an alcohol followed by oxidation could yield an aldehyde for further derivatization.

Modification of the Aromatic Ring: The benzene ring can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely be directed by the existing substituents. For example, nitration of the parent scaffold would be expected to occur at the positions ortho or para to the activating cyclobutoxy group and meta to the deactivating carboxylic acid group. Subsequent reduction of the nitro group to an amine would provide a handle for further diversification. google.com

Modification of the Cyclobutoxy Group: While synthetically more challenging, the cyclobutoxy group could be modified. For instance, if the cyclobutyl precursor contains other functional groups, these could be carried through the synthesis or modified in the final molecule.

Utilization in Materials Science and Polymer Chemistry

The rigid and well-defined structure of this compound suggests its potential use as a monomer or a key building block in the synthesis of novel polymers and materials. The benzoic acid functionality is amenable to polymerization reactions, such as polycondensation, to form polyesters or polyamides.

The presence of the cyclobutoxy group could impart unique properties to the resulting polymers. Its bulkiness and conformational rigidity could lead to polymers with high glass transition temperatures and altered solubility profiles. Furthermore, the cyclobutane ring itself can be a reactive handle under certain conditions, such as ring-opening metathesis polymerization (ROMP), although this would require the presence of an appropriate olefin within the cyclobutyl moiety.

The synthesis of photoswitchable materials is another area where this scaffold could be of interest. For example, by converting the carboxylic acid to a cinnamate (B1238496) ester, it might be possible to create molecules that undergo photochemical isomerization, a property that is exploited in various light-responsive materials. mdpi.com

Monomer in the Synthesis of Functional Polymers and Copolymers

While specific polymerization of this compound is not extensively documented in public literature, its structure is highly conducive to its use as a monomer in the synthesis of functional polymers and copolymers. Benzoic acid and its derivatives are fundamental building blocks for a variety of polymeric materials. researchgate.netontosight.ai The presence of the carboxylic acid group enables its participation in step-growth polymerization reactions, most notably to form polyesters and polyamides.

In a potential polymerization, this compound could be reacted with a diol to produce a polyester (B1180765) or with a diamine to yield a polyamide. The resulting polymer's properties would be directly influenced by the monomer's distinct features:

Rigid Aromatic Core: The benzene ring incorporated into the polymer backbone would enhance the rigidity and thermal stability of the material, leading to a higher glass transition temperature (Tg).

Cyclobutoxy Group: This bulky, non-polar alicyclic substituent would disrupt chain packing, potentially increasing the polymer's solubility in organic solvents and lowering its melting point compared to polymers made from more planar monomers. It also adds a degree of flexibility.

Methyl Group: The methyl substituent further influences chain packing and can affect the electronic properties of the aromatic ring.

By incorporating this monomer into copolymers, chemists can precisely tailor the final properties of the material. For example, copolymerizing it with more conventional monomers like terephthalic acid or adipic acid could create materials with a customized balance of thermal resistance, solubility, and mechanical strength.

Table 1: Theoretical Influence of Benzoic Acid-Based Monomer Substituents on Polymer Properties

Substituent GroupExample MonomerExpected Influence on Polymer Properties
Alkyl (e.g., Methyl) 3-Methylbenzoic acidIncreases hydrophobicity; provides steric hindrance affecting chain packing.
Alkoxy (e.g., Methoxy) 4-Methoxybenzoic acidCan increase polarity and potential for hydrogen bonding; affects solubility.
Halogen (e.g., Chloro) 2-Chlorobenzoic acidIncreases density and can enhance flame retardant properties; alters electronic character.
Alicyclic (e.g., Cyclobutoxy) This compoundProvides significant steric bulk, disrupting crystallinity and enhancing solubility; increases free volume.

Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Substituted benzoic acids are a cornerstone in the design of metal-organic frameworks (MOFs) and coordination polymers due to the ability of their carboxylate groups to effectively coordinate with metal ions. researchgate.net this compound is an excellent candidate for an organic linker in this context. Upon deprotonation, the resulting carboxylate can bind to metal centers (e.g., zinc, copper, lanthanides) to form one-, two-, or three-dimensional networks.

The substituents on the aromatic ring play a critical role in defining the final architecture and functionality of the MOF:

Pore Environment: The 4-cyclobutoxy group is a bulky, hydrophobic moiety. Its presence would project into the pores of the MOF, creating a non-polar environment. This could make the resulting MOF selective for the adsorption of non-polar guest molecules or useful for separations in non-aqueous systems.

Selective Extraction: Research on related systems has shown that incorporating alicyclic substituents into ligands can significantly impact the extraction and separation capabilities of the resulting materials, for instance, in the challenging separation of actinides and lanthanides. rsc.org The specific size and conformation of the cyclobutoxy group could impart high selectivity for certain metal ions or organic molecules.

Table 2: Examples of Benzoic Acid Derivatives as Ligands in Coordination Polymers

LigandMetal Ion(s)Resulting Structure/PropertyReference
4-Hydroxybenzoic acid Li+, Mg2+, Cu2+Forms 2D and 3D coordination polymers where the solvent plays a key structural role.[N/A]
Derivatives of 3,5-Dihydroxy benzoic acid Eu3+, Tb3+, Gd3+Act as linkers and light-harvesting chromophores in luminescent 1D lanthanide coordination polymers.[N/A]
4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamides (with alicyclic amines) Am3+, Eu3+, La3+Exhibits high selectivity in Am/Eu and Am/La separation, demonstrating the impact of alicyclic groups. rsc.org

Components in Liquid Crystals and Advanced Organic Electronic Materials

The molecular architecture of this compound makes it a highly promising candidate for the synthesis of liquid crystals. Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, and their behavior is dictated by molecular shape and intermolecular forces. ijs.si Substituted benzoic acids are frequently used as the central core for "bent-core" or "calamitic" (rod-shaped) liquid crystalline molecules. ijs.siresearchgate.net

In this context, this compound would serve as a key structural component. By esterifying the carboxylic acid with a substituted phenol (B47542) (which itself might contain a long alkyl chain), a molecule with the necessary shape anisotropy can be constructed.

Influence on Mesophases: The specific nature of the substituents on the benzoic acid core is critical for determining the type of liquid crystal phase (mesophase) that forms (e.g., nematic, smectic) and the temperature range over which these phases are stable. researchgate.net

Steric and Electronic Effects: The 3-methyl group and the 4-cyclobutoxy group exert significant steric and electronic effects. The bulky cyclobutoxy group, in particular, would influence how the molecules pack together in the liquid crystalline state, affecting the stability of different layered (smectic) or orientationally ordered (nematic) phases. Research on similar systems shows that changing the length and bulk of such side groups is a primary method for tuning the material's phase transitions. researchgate.netoaepublish.com

The development of such materials is crucial for applications in displays, sensors, and other advanced organic electronic devices.

Table 3: Research Findings on the Effect of Substituents on Benzoic Acid-Based Liquid Crystals

Benzoic Acid CoreAttached GroupsObserved Liquid Crystal PhasesKey Finding
4-Alkyloxybenzylidene-4'-alkyloxyanilines Two alkyloxy chains of varying lengthsNematic, Smectic A, Smectic C, Smectic B, Smectic I, Smectic GThe length of the alkyl chains profoundly influences the type and sequence of mesophases observed. researchgate.net
3-Hydroxybenzoic acid Various ester-linked aromatic arms with terminal alkyl chainsNematic, Columnar, Smectic PhasesLateral substituents on the central benzoic acid core are used to tune mesomorphic properties. [N/A]
N/A Colloidal particles in a liquid crystal hostOblique to hexagonal crystal restructuringPhase transitions of the liquid crystal host (e.g., Nematic to Smectic A) can be used to restructure colloidal assemblies within it. ijs.si

Applications in Analytical Chemistry as a Reference Standard or Derivatizing Agent

In analytical chemistry, a reference standard is a highly purified compound used as a measurement benchmark. nih.gov It is essential for calibrating instruments, validating analytical methods, and ensuring the accuracy of qualitative and quantitative results. While this compound is not cataloged as a certified reference material (CRM), it can serve as a valuable analytical standard in research and development settings.

For instance, if this compound were a new synthetic intermediate, a metabolite of a drug candidate, or an environmental impurity, a pure sample would be required for:

Qualitative Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the standard is used to determine the retention time, which helps identify the compound in a complex mixture.

Quantitative Analysis: The standard is used to create a calibration curve, allowing the precise measurement of the compound's concentration in a sample.

Method Development: It is used to optimize separation and detection parameters for a new analytical method.

A derivatizing agent is a substance that reacts with an analyte to produce a new compound with properties that are more suitable for analysis (e.g., increased volatility for GC or enhanced detectability). Although the carboxylic acid group of this compound could theoretically be used to derivatize other molecules (like alcohols or amines), there is no specific information in the available literature to suggest its use for this purpose. Its primary role in analytical chemistry remains that of a reference compound for its own identification and quantification.

Emerging Research Frontiers and Future Directions for 4 Cyclobutoxy 3 Methylbenzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 4-Cyclobutoxy-3-methylbenzoic acid is increasingly moving away from traditional batch processing towards more streamlined and efficient methods. Flow chemistry and automated synthesis platforms represent a significant leap forward in this domain.

Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of benzoic acid derivatives, flow chemistry offers numerous advantages over batch methods, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for rapid reaction optimization. researchgate.netresearchgate.net For instance, the synthesis of various benzoic acid derivatives has been successfully demonstrated under flow conditions, achieving high yields in remarkably short reaction times. researchgate.netacs.org A key benefit is the ability to telescope multi-step syntheses, where the output of one reactor directly feeds into the next, minimizing manual handling and purification steps. nih.gov Applying this to this compound could involve a multi-step flow process, potentially starting from simpler precursors and executing sequential etherification and oxidation reactions within an integrated, continuous system.

FeatureTraditional Batch SynthesisFlow Chemistry / Automated Synthesis
Reaction Time Often hours to daysMinutes to hours researchgate.netacs.org
Scalability Complex, often requires re-optimizationSimpler, by running the system for longer
Safety Higher risk with hazardous reagents/intermediatesEnhanced safety due to small reaction volumes nih.gov
Process Control Limited, bulk temperature and mixingPrecise control over temperature, pressure, and mixing scripps.edu
Reproducibility Can be variableHigh, due to precise control and automation youtube.com

Development of Novel Biocatalytic Routes

Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, is a cornerstone of green chemistry. nih.gov It offers high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. nih.govresearchgate.net

The synthesis of aromatic acids and their derivatives is an area where biocatalysis is showing immense promise. researchgate.net Enzymes like carboxylic acid reductases (CARs) can selectively reduce carboxylic acids to aldehydes, which can then be further transformed. rsc.org For a molecule like this compound, a potential biocatalytic route could involve the enzymatic modification of a precursor molecule. For example, research has shown that enzymes can be used for the synthesis of various benzoic acid derivatives, sometimes achieving results not possible through traditional chemistry. acs.org One could envision a pathway where a microbial host, engineered with specific enzymes, converts a biomass-derived starting material into a key intermediate, such as 4-hydroxy-3-methylbenzoic acid, which is then chemically converted to the final product. rsc.org This hybrid chemo-enzymatic approach often provides the most efficient route to complex molecules.

Furthermore, whole-cell biocatalysts, such as engineered E. coli or yeast strains, can be designed to produce valuable aromatic compounds from simple feedstocks like glucose or even CO2 in the case of photosynthetic organisms like cyanobacteria. researchgate.netresearchgate.net Developing a microbial cell factory for a precursor of this compound could offer a highly sustainable and cost-effective production method in the long term.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Understanding and controlling a chemical reaction requires precise knowledge of its progress over time. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through timely measurements of critical parameters. d-nb.infosci-hub.se Advanced spectroscopic techniques are central to PAT, enabling chemists to "watch" reactions as they happen.

For the synthesis of this compound, several in-situ (in the reaction vessel) techniques could be applied:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products in real-time by tracking the characteristic frequencies of their chemical bonds. For example, the disappearance of a C-H stretch from an aldehyde and the appearance of a C=O stretch from the corresponding carboxylic acid can be monitored to determine reaction completion.

NMR Spectroscopy: In-situ NMR provides detailed structural information about the species in a reaction mixture, making it invaluable for mechanistic studies and identifying transient intermediates. patsnap.com Benchtop NMR spectrometers are making this powerful technique more accessible for routine reaction monitoring.

Mass Spectrometry (MS): Techniques like LC-MS can be coupled to a reaction for online analysis, providing highly sensitive and quantitative data on the composition of the reaction mixture over time. azooptics.com

These real-time analysis tools are particularly powerful when combined with flow chemistry, allowing for automated feedback loops where the system can adjust reaction parameters (like temperature or flow rate) on the fly to maintain optimal conditions and ensure high product quality. researchgate.net

TechniqueInformation ProvidedApplication in Synthesis
In-situ FT-IR/Raman Functional group changes, concentration profilesMonitoring conversion, kinetics, endpoint detection
In-situ NMR Detailed molecular structure, intermediate identificationMechanistic studies, impurity profiling patsnap.com
Online LC-MS Component separation and quantificationPrecise yield determination, by-product analysis azooptics.com

Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Compound Design: For a molecule like this compound, ML models could be used to predict its properties or the properties of related, yet-to-be-synthesized analogues. By training on large datasets of known molecules, these models can learn the complex relationships between chemical structure and function. For instance, ML has been successfully used to predict the Hammett constants for substituted benzoic acid derivatives, which quantify their electronic effects. researchgate.netbohrium.com This predictive power allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a given application, be it in materials science or medicinal chemistry. acs.org

Sustainable Chemical Production and Circular Economy Considerations

The chemical industry is under increasing pressure to adopt more sustainable practices, focusing on resource efficiency, waste reduction, and the principles of a circular economy. essfeed.com

Green Chemistry: The synthesis of this compound can be evaluated through the lens of green chemistry principles. This includes using renewable feedstocks, employing catalytic rather than stoichiometric reagents, minimizing solvent use, and designing processes that are energy-efficient. As discussed, biocatalytic and flow chemistry approaches are key enablers of greener synthesis. rsc.org

Circular Economy: In a circular economy, waste is minimized and resources are kept in use for as long as possible. essfeed.com For benzoic acid and its derivatives, this could involve several strategies. One approach is the development of production methods that utilize waste streams as raw materials. essfeed.com Another is designing products containing these molecules to be more easily recycled. For example, in the context of polymers, the inclusion of certain aromatic acid monomers can enhance recyclability. researchgate.net Research into the chemical recycling of materials containing this compound could reveal pathways to break them down into valuable precursors, closing the production loop. researchgate.net Companies in the benzoic acid market are increasingly investing in sustainable production methods and circular economy initiatives to reduce their environmental footprint. factmr.com

Exploration in New Materials and Supramolecular Chemistry

The unique structural features of this compound—a rigid aromatic core, a carboxylic acid group capable of hydrogen bonding, and a somewhat bulky cyclobutoxy group—make it an interesting building block for new materials.

Supramolecular Chemistry: This field focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions like hydrogen bonds. Benzoic acid derivatives are classic building blocks in supramolecular chemistry. acs.org They can self-assemble or co-crystallize with other molecules to form complex architectures, such as chiral crystals from achiral components. acs.orgfigshare.com The specific arrangement of the cyclobutoxy and methyl groups on the benzene (B151609) ring of this compound could direct its assembly into unique one-, two-, or three-dimensional networks with potentially interesting properties. mdpi.com

New Materials: Benzoic acid derivatives are used in a variety of materials, from liquid crystals to polymers and functional gels. ontosight.ai For example, perfluoroalkylated benzoic acids have been shown to act as supramolecular gelators capable of oil spill remediation and dye adsorption. nih.gov The incorporation of the this compound moiety into a polymer backbone could impart specific thermal or mechanical properties. Its structure could also be of interest in the development of materials for enzyme inhibition or other biological applications. ontosight.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.